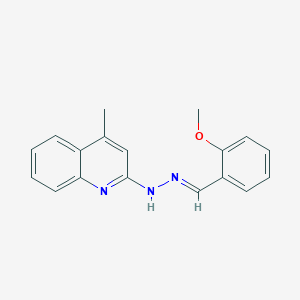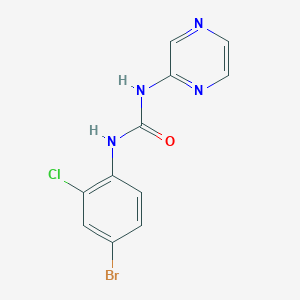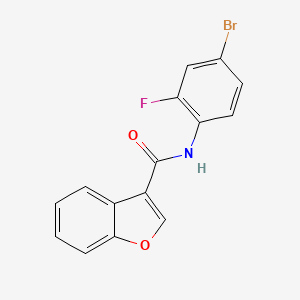![molecular formula C19H15N3O3 B5805079 N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide, also known as NNEH, is a chemical compound that has gained significant attention in scientific research due to its various applications in different fields. NNEH is a yellow to orange crystalline powder that is soluble in organic solvents, but insoluble in water. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
科学的研究の応用
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. This compound has also been used in the development of new materials for electronic and optical applications.
作用機序
The mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anticancer activity, antibacterial and antifungal activity, and photodynamic therapy. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide in lab experiments is its versatility, as it can be used in different applications such as fluorescent probes, photosensitizers, and anticancer agents. Another advantage is its stability, as it can be stored for long periods without significant degradation. However, one limitation of using this compound is its toxicity, as it can cause oxidative damage to cells at high concentrations. Another limitation is its solubility, as it is insoluble in water and requires the use of organic solvents.
将来の方向性
There are many future directions for research on N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide, including the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the optimization of this compound as a photosensitizer for photodynamic therapy, as well as the development of new applications in electronic and optical materials. Further research is also needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
合成法
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide can be synthesized using different methods, but the most common one is the condensation reaction between 1-naphthohydrazide and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. Other methods involve the use of different aldehydes or hydrazides, and the reaction conditions may vary depending on the choice of reagents.
特性
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-13(14-9-11-16(12-10-14)22(24)25)20-21-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLFUNHQHZULEQ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)


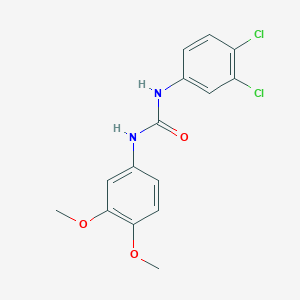
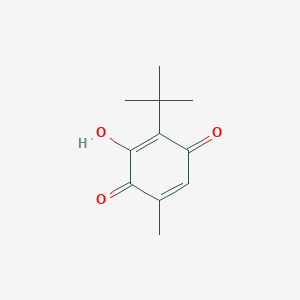
![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)
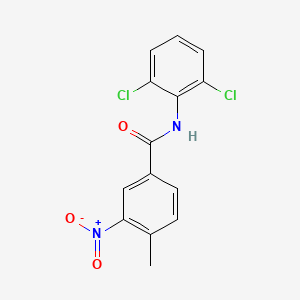

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)


